Propanal, 2-(trimethoxysilyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal, 2-(trimethoxysilyl)- can be synthesized through the reaction of propanal with trimethoxysilane. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of propanal, 2-(trimethoxysilyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced distillation techniques ensures the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-(trimethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-(trimethoxysilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as hydrogels and aerogels for applications in thermal insulation and environmental remediation .
Mechanism of Action
The mechanism of action of propanal, 2-(trimethoxysilyl)- involves the formation of stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science .
Comparison with Similar Compounds
Similar Compounds
Propanal: A simple aldehyde with the formula C3H6O.
Trimethoxysilane: An organosilicon compound with the formula C3H9O3Si.
3-(Trimethoxysilyl)propyl methacrylate: A compound used in the production of advanced polymeric materials .
Uniqueness
Propanal, 2-(trimethoxysilyl)- is unique due to its ability to combine the reactivity of an aldehyde with the versatility of a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88276-91-9 |
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Molecular Formula |
C6H14O4Si |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-trimethoxysilylpropanal |
InChI |
InChI=1S/C6H14O4Si/c1-6(5-7)11(8-2,9-3)10-4/h5-6H,1-4H3 |
InChI Key |
ZSPZGQROIGAVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)[Si](OC)(OC)OC |
Origin of Product |
United States |
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